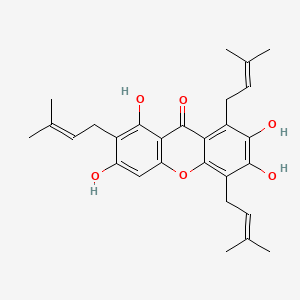
Garcinone E
Overview
Description
Garcinone E is a naturally occurring xanthone derivative found in the pericarp of Garcinia mangostana, commonly known as mangosteen. This compound has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This compound exhibits cytotoxic effects against various human cancer cell lines, making it a promising candidate for cancer therapy .
Mechanism of Action
- Garcinone E primarily targets cancer cells. It induces apoptosis (programmed cell death) and inhibits cancer cell migration .
- ROS Production : this compound increases reactive oxygen species (ROS) levels, which contribute to mitochondrial dysfunction and apoptosis .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the Sub G1 phase, preventing cancer cells from dividing and proliferating .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Garcinone E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit fatty acid synthase, an enzyme highly expressed in human adipocytes and cancer cells . The inhibition is competitive with respect to acetyl-CoA, mixed competitive and noncompetitive with respect to malonyl-CoA, and noncompetitive to NADPH . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In HeLa human cervical carcinoma cells, this compound induces programmed cell death, arrests the cell cycle at the G2/M phase, and suppresses cell migration and invasion . It also inhibits the viability and clonogenic capacity of these cells in a dose- and time-dependent manner . Furthermore, this compound has been shown to inhibit fatty acid synthase activity in adipocytes and cancer cells, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It exerts its effects by binding to and inhibiting fatty acid synthase, leading to reduced fatty acid synthesis . This compound also induces apoptosis through the activation of caspases and modulation of apoptosis-related proteins . Additionally, it inhibits cell migration and invasion by affecting the expression of proteins involved in these processes . The compound’s ability to arrest the cell cycle at the G2/M phase further contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its anticancer activity over extended periods, with consistent inhibition of cell viability and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a 4T1 mouse breast cancer model, this compound dose-dependently suppressed tumor growth and metastasis without causing toxicity . The compound also modulated tumor-associated macrophages, reducing the proportion of M2-like macrophages and increasing M1-like macrophages . These findings suggest that this compound has a therapeutic window within which it is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, inhibiting its activity and thereby reducing fatty acid synthesis . This inhibition affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects. Additionally, this compound’s interaction with apoptosis-related proteins influences cellular metabolism by promoting programmed cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported into cells and interacts with various transporters and binding proteins. In cancer cells, it accumulates in specific cellular compartments, where it exerts its effects on cell viability, migration, and invasion . The compound’s distribution within tissues also influences its therapeutic potential and efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is localized in specific cellular compartments, including the cytoplasm and nucleus . This localization is essential for its interaction with target proteins and enzymes, such as fatty acid synthase and apoptosis-related proteins . The subcellular distribution of this compound also affects its ability to induce apoptosis and inhibit cell migration and invasion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcinone E can be synthesized through several chemical routes, although its natural extraction from Garcinia mangostana remains the most common method. The synthetic process typically involves the cyclization of appropriate precursors under controlled conditions to form the xanthone core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the pericarp of Garcinia mangostana using solvents like ethanol. The extraction process involves the use of Soxhlet apparatus, which allows for efficient separation of this compound from other components in the plant material .
Chemical Reactions Analysis
Types of Reactions: Garcinone E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the xanthone core, potentially altering its bioactivity.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives, each with unique biological activities .
Scientific Research Applications
Chemistry: Garcinone E serves as a valuable compound for studying the structure-activity relationships of xanthones.
Medicine: this compound shows promise as an anticancer agent, particularly against cervical, colorectal, and nasopharyngeal cancers .
Comparison with Similar Compounds
Garcinone E is compared with other xanthone derivatives such as:
Alpha-Mangostin: Another xanthone from Garcinia mangostana with potent anticancer and antioxidant properties.
Gamma-Mangostin: Known for its anti-inflammatory and anticancer activities.
Garcinone C: Exhibits similar anticancer properties but with different potency and mechanisms of action.
Uniqueness: this compound stands out due to its strong cytotoxic effects against a wide range of cancer cell lines and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
2,3,6,8-tetrahydroxy-1,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-20(29)13-21-23(24(17)30)27(33)22-18(11-8-15(3)4)25(31)26(32)19(28(22)34-21)12-9-16(5)6/h7-9,13,29-32H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYEKGQSBGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C(=C(C(=C3C2=O)CC=C(C)C)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318292 | |
| Record name | Garcinone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112649-21-5 | |
| Record name | Garcinone E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112649215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Garcinone E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GARCINONE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JJA5L4ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152.5 - 155.5 °C | |
| Record name | Garcinone E | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


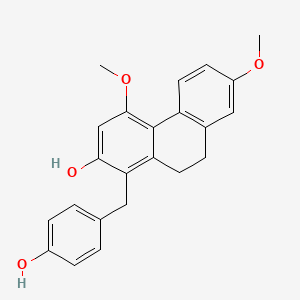



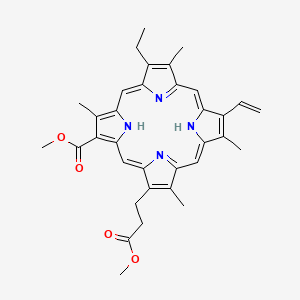
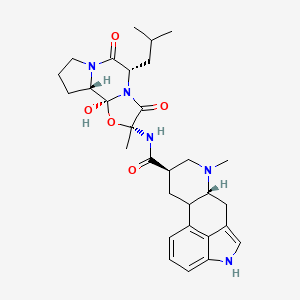
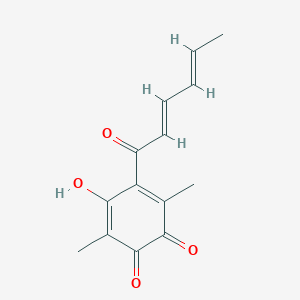
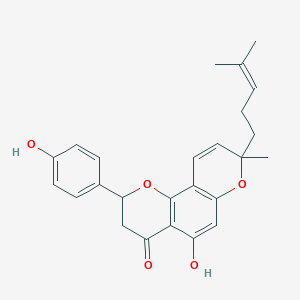
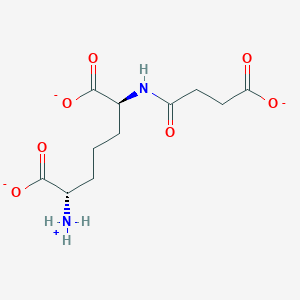


![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)


